4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride
Description
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-4-2-1-3-9(10)11(17)5-7-16-8-6-11;/h1-4,16-17H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHLOFQYBRGNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632633 | |
| Record name | 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208989-30-4 | |
| Record name | 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylpiperidin-4-ol.
Reaction with Hydrochloric Acid: The intermediate compound is then reacted with hydrochloric acid to form the hydrochloride salt.
A common synthetic route involves the Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride, followed by catalytic hydrogenation to remove the benzyl protecting group, yielding 4-[3-(trifluoromethyl)phenyl]-4-piperidinol. This intermediate is then converted to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the piperidine ring or the phenyl ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various reduced forms of the piperidine ring.
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors, potentially modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of the trifluoromethyl group on the phenyl ring significantly impacts molecular properties:
- 4-[3-(Trifluoromethyl)phenyl]piperidin-4-ol Hydrochloride (CAS 1683-49-4) : The meta-substituted trifluoromethyl group alters electronic distribution compared to the ortho-substituted target compound. This may influence interactions with hydrophobic pockets in biological targets .
Table 1: Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Position |
|---|---|---|---|---|
| 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol HCl | Not Provided | C₁₂H₁₄F₃NO·HCl | ~283.7 | Ortho-CF₃ on phenyl |
| 4-[3-(Trifluoromethyl)phenyl]piperidin-4-ol HCl | 1683-49-4 | C₁₂H₁₄F₃NO·HCl | ~283.7 | Meta-CF₃ on phenyl |
| 4-(4-(Trifluoromethyl)benzyl)piperidine HCl | 193357-81-2 | C₁₃H₁₇ClF₃N | 279.73 | Para-CF₃ on benzyl |
| 4-(4-Fluorophenyl)piperidin-4-ol HCl | 3929-30-4 | C₁₁H₁₃FNO·HCl | 245.69 | Para-F on phenyl |
Functional Group Modifications
Pharmacological Implications
- Xaliproden Hydrochloride (CAS 90494-79-4) : This 5-HT₁A agonist features a dihydropyridine core with a 3-(trifluoromethyl)phenyl group. Unlike the target compound, its unsaturated ring system and distinct substitution pattern likely confer different receptor selectivity .
Biological Activity
4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride is a piperidine derivative notable for its biological activity, particularly in the context of pain modulation and potential therapeutic applications. This compound, characterized by the trifluoromethyl group on the phenyl ring and a hydroxyl group on the piperidine ring, has been the subject of various studies aimed at understanding its pharmacological properties.
The molecular formula for this compound is CHClFNO, with a CAS Registry Number of 208989-30-4. The synthesis typically involves a Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride, followed by catalytic hydrogenation to yield the desired compound. The hydrochloride form enhances its solubility, making it suitable for various laboratory applications.
Table 1: Key Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 201.63 g/mol |
| CAS Number | 208989-30-4 |
| Solubility | Soluble in water |
| Functional Groups | Hydroxyl, Trifluoromethyl |
The primary biological activity of this compound is attributed to its interaction with the μ-opioid receptor. Upon binding, it activates intracellular signaling pathways that inhibit the release of nociceptive neurotransmitters, thereby reducing pain perception. This mechanism underlines its potential as an analgesic agent.
Pharmacological Studies
Recent research has demonstrated that this compound exhibits significant analgesic effects in various animal models. For instance, studies have shown that it can effectively reduce pain responses in mice subjected to nociceptive stimuli .
Case Study: Analgesic Potential in Mice
In a study conducted by researchers investigating various piperidine analogues, this compound was found to significantly alleviate pain in a mouse model. The results indicated that doses of this compound led to a marked reduction in pain response compared to control groups .
Table 2: Summary of Biological Studies
| Study Reference | Model Used | Result |
|---|---|---|
| Mouse Pain Model | Significant analgesic effect observed | |
| Nociceptive Stimuli | Reduced pain perception |
Applications in Research and Medicine
This compound has potential applications not only as an analgesic but also in other therapeutic areas. Its ability to modulate receptor activity suggests possible uses in treating conditions associated with chronic pain and other neurological disorders.
Future Research Directions
Further investigation is warranted to explore the full therapeutic potential of this compound. Future studies could focus on:
- Long-term efficacy : Evaluating the sustained effects of chronic administration.
- Safety profile : Assessing any adverse effects associated with prolonged use.
- Mechanistic studies : Understanding the detailed pathways involved in its action at the molecular level.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
